molecular formula C18H14FN3OS B5788915 N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide

N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide

Katalognummer B5788915
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: XDAKTQYHPQWKEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide, also known as PTC-209, is a small molecule inhibitor that has shown potential as an anti-cancer agent. This compound has been studied extensively for its ability to inhibit the activity of BMI1, a protein that plays a critical role in the self-renewal of cancer stem cells.

Wirkmechanismus

N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide inhibits the activity of BMI1 by binding to its WD repeat domain. BMI1 is a member of the polycomb group (PcG) proteins, which play a critical role in the epigenetic regulation of gene expression. BMI1 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to therapy. By inhibiting BMI1, N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide reduces the self-renewal capacity of cancer stem cells and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide has been shown to have a potent inhibitory effect on the self-renewal capacity of cancer stem cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide is its specificity for BMI1, which makes it a promising candidate for targeted therapy. However, one limitation of N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

For research on N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide include the development of more potent and selective BMI1 inhibitors, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in combination with other therapies. Other potential applications of N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide include the treatment of other diseases that involve dysregulated self-renewal, such as neurodegenerative disorders and fibrosis.

Synthesemethoden

The synthesis of N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide involves several steps, starting with the reaction of 2-fluoroaniline with 2-chloro-4-nitrobenzoic acid to form 2-fluoro-N-(2-nitrophenyl)benzamide. This compound is then reacted with potassium thioacetate to form 2-fluoro-N-(2-thioacetylphenyl)benzamide. Finally, the compound is reacted with 2-pyrimidinylmethylamine to form N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide.

Wissenschaftliche Forschungsanwendungen

N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI1, a protein that plays a critical role in the self-renewal of cancer stem cells. By inhibiting BMI1, N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide has been shown to reduce the self-renewal capacity of cancer stem cells and induce apoptosis in cancer cells. N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-(2-fluorophenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-15-4-1-2-5-16(15)22-17(23)14-8-6-13(7-9-14)12-24-18-20-10-3-11-21-18/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAKTQYHPQWKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.